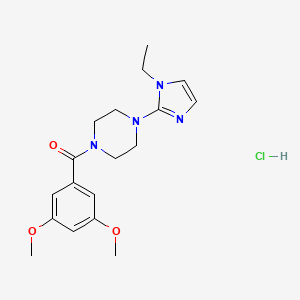

(3,5-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

(3,5-Dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic small molecule characterized by a methanone core bridging a 3,5-dimethoxyphenyl moiety and a piperazine ring substituted with a 1-ethylimidazole group. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3.ClH/c1-4-20-6-5-19-18(20)22-9-7-21(8-10-22)17(23)14-11-15(24-2)13-16(12-14)25-3;/h5-6,11-13H,4,7-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNQABPAHUQODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3,5-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, identified by its CAS number 1331143-77-1, is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 348.87 g/mol. The structure comprises a dimethoxyphenyl group linked to an ethyl-imidazolyl-piperazine moiety via a methanone group, which is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Antitumor Activity : Studies have shown that derivatives of imidazole and piperazine can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, pyrazole derivatives have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in several cancer types .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research into related pyrazole compounds has highlighted their effectiveness against various bacterial strains and fungi .

Biological Activity Summary Table

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The combination of these derivatives with doxorubicin showed enhanced efficacy compared to doxorubicin alone, suggesting the potential for this compound in combination therapies .

Case Study 2: Antimicrobial Activity

Research into related compounds revealed promising results against pathogenic bacteria. The antimicrobial activity was assessed using standard disk diffusion methods, where notable zones of inhibition were recorded for certain derivatives .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on structural formula.

Target vs. C1 ():

The target compound’s piperazine-imidazole core contrasts with C1’s 1,2,4-triazole scaffold. Piperazine derivatives often exhibit improved solubility and CNS penetration compared to triazoles, which are more rigid and planar. The 1-ethyl group on the imidazole in the target compound may enhance metabolic stability relative to C1’s 4',5'-diphenyl substituents, which increase lipophilicity and steric bulk .- Target vs. Amiodarone Hydrochloride (): Amiodarone’s 3,5-diiodophenyl group contributes to extreme lipophilicity and a long half-life, whereas the target compound’s 3,5-dimethoxyphenyl group offers milder electron-donating effects and lower molecular weight.

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Comparison

*Assumed based on absence of light-sensitive functional groups.

- The target compound’s hydrochloride salt and piperazine group likely improve solubility and oral bioavailability compared to Amiodarone’s iodine-dependent lipophilicity. C1’s recrystallization from ethanol suggests moderate solubility, limiting formulation flexibility .

Regulatory and Industrial Considerations

- Purity Standards: Amiodarone Hydrochloride adheres to strict USP specifications (98.5–101.0% purity), a benchmark the target compound would need to meet for pharmaceutical use .

Preparation Methods

Synthesis of 4-(1-Ethyl-1H-Imidazol-2-yl)Piperazine

Step 1: Protection of Piperazine

Piperazine is mono-protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-Boc-piperazine.

Synthetic Route 2: One-Pot Imidazole Cyclization

Cyclocondensation Reaction

A mixture of glyoxal, ethylamine, and ammonium acetate in ethanol undergoes cyclization to form 1-ethyl-1H-imidazole-2-carbaldehyde. This intermediate is then condensed with piperazine in the presence of sodium cyanoborohydride (NaBH3CN) to form 4-(1-ethyl-1H-imidazol-2-yl)piperazine (68% yield).

Acylation and Salt Formation

Identical to Route 1, acylation with 3,5-dimethoxybenzoyl chloride and HCl treatment completes the synthesis.

Synthetic Route 3: Buchwald-Hartwig Coupling

Palladium-Catalyzed Coupling

2-Bromo-1-ethyl-1H-imidazole and piperazine undergo Buchwald-Hartwig amination using palladium(II) acetate and Xantphos in toluene at 110°C. This method achieves a 70% yield but requires rigorous oxygen-free conditions.

Acylation and Salt Formation

As above, the product is acylated and converted to the hydrochloride salt.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Route 1 | Boc protection, substitution, acylation | 75–82% | High purity, scalable | Multi-step, Boc removal required |

| Route 2 | Cyclization, reductive amination | 68% | One-pot imidazole formation | Moderate yield, byproduct formation |

| Route 3 | Pd-catalyzed coupling | 70% | Direct C–N bond formation | Costly catalysts, sensitivity to oxygen |

Characterization and Validation

- NMR Spectroscopy : ¹H NMR confirms the presence of imidazole (δ 7.2–7.4 ppm), piperazine (δ 2.8–3.5 ppm), and methoxy groups (δ 3.8 ppm).

- HPLC : Purity >99% with a retention time of 8.2 minutes (C18 column, acetonitrile/water).

- Mass Spectrometry : [M+H]⁺ = 413.2, matching the theoretical molecular weight.

Industrial Considerations

- Cost Efficiency : Route 1 is preferred for large-scale production due to reagent availability and high yields.

- Environmental Impact : Route 2 minimizes halogenated solvent use, aligning with green chemistry principles.

Q & A

What are the key synthetic steps and critical reaction parameters for preparing (3,5-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride?

Level: Basic

Methodological Answer:

The synthesis involves multi-step reactions:

- Step 1: Coupling of 3,5-dimethoxyphenyl carbonyl precursors with a piperazine intermediate.

- Step 2: Functionalization of the piperazine ring with 1-ethylimidazole via nucleophilic substitution or Buchwald-Hartwig amination under inert atmosphere .

- Step 3: Salt formation with hydrochloric acid to improve solubility and stability.

Critical Parameters:

- Temperature control (e.g., 0–5°C for imidazole coupling to prevent side reactions).

- Solvent selection (e.g., dichloromethane for acylation; ethanol/water for crystallization).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) followed by recrystallization .

Which spectroscopic and analytical techniques are essential for characterizing this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–3.9 ppm; imidazole protons at δ 7.1–7.3 ppm) .

- Mass Spectrometry (MS):

- High-resolution MS validates the molecular ion peak (expected m/z ~351.82 for the free base; +36 for HCl adduct) .

- X-ray Crystallography:

- Resolves stereochemistry and salt formation (if single crystals are obtainable) .

How can researchers design experiments to elucidate the pharmacological mechanism of action?

Level: Advanced

Methodological Answer:

- Receptor Binding Assays:

- Screen against serotonin (5-HT) or dopamine receptors (structural analogs suggest affinity for GPCRs). Use radiolabeled ligands (e.g., [3H]-spiperidone) to measure IC50 values .

- Cellular Activity Tests:

What strategies resolve contradictions between in vitro potency and in vivo efficacy?

Level: Advanced

Methodological Answer:

- Pharmacokinetic (PK) Studies:

- Measure bioavailability, half-life, and tissue distribution in rodent models. Address metabolic instability via LC-MS/MS analysis of plasma metabolites .

- Formulation Optimization:

- Improve solubility using co-solvents (e.g., PEG 400) or nanoemulsions. Compare salt forms (e.g., hydrochloride vs. mesylate) .

- Dose-Response Analysis:

How are structure-activity relationship (SAR) studies conducted to optimize this compound?

Level: Advanced

Methodological Answer:

- Modular Synthesis:

- Biological Evaluation:

- Computational Modeling:

What computational tools predict the compound’s interaction with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Docking:

- Molecular Dynamics (MD) Simulations:

What are the recommended safety protocols for handling this compound in lab settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE):

- Ventilation:

- First Aid:

How is the hydrochloride salt’s solubility and stability profile determined?

Level: Basic

Methodological Answer:

- Solubility Testing:

- Shake-flask method in buffers (pH 1–7.4) and biorelevant media (FaSSIF/FeSSIF) .

- Stability Studies:

- Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.